molecular formula C15H14BrNO B1411197 N-benzyl-3-bromo-5-methylbenzamide CAS No. 1872715-71-3

N-benzyl-3-bromo-5-methylbenzamide

Cat. No.: B1411197
CAS No.: 1872715-71-3
M. Wt: 304.18 g/mol
InChI Key: JDBHWRGCSAUNDI-UHFFFAOYSA-N
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Description

N-benzyl-3-bromo-5-methylbenzamide is an organic compound with the molecular formula C15H14BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 3-position, a methyl group at the 5-position, and a benzyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-bromo-5-methylbenzamide typically involves the following steps:

    Bromination: The starting material, 3-methylbenzoic acid, is brominated using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide to yield 3-bromo-5-methylbenzoic acid.

    Amidation: The 3-bromo-5-methylbenzoic acid is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with benzylamine to form this compound.

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to handle the reagents and intermediates efficiently.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.

    Oxidation Reactions: Oxidation of the methyl group can be achieved using oxidizing agents like potassium permanganate, leading to the formation of a carboxylic acid derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products:

    Substitution: N-benzyl-3-azido-5-methylbenzamide or N-benzyl-3-thio-5-methylbenzamide.

    Reduction: N-benzyl-3-amino-5-methylbenzamide.

    Oxidation: N-benzyl-3-bromo-5-carboxybenzamide.

Scientific Research Applications

N-benzyl-3-bromo-5-methylbenzamide has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to act as a precursor for drug development.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-3-bromo-5-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

    N-benzyl-4-bromo-3-methylbenzamide: Similar structure but with the bromine atom at the 4-position.

    N-benzyl-2-bromo-5-methylbenzamide: Similar structure but with the bromine atom at the 2-position.

    N-benzyl-3-bromo-4-methylbenzamide: Similar structure but with the methyl group at the 4-position.

Uniqueness: N-benzyl-3-bromo-5-methylbenzamide is unique due to the specific positioning of the bromine and methyl groups, which can significantly influence its reactivity and interaction with biological targets compared to its isomers.

Properties

IUPAC Name

N-benzyl-3-bromo-5-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-11-7-13(9-14(16)8-11)15(18)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBHWRGCSAUNDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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